molecular formula C11H11F3N2O2 B11726903 N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide

N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide

Cat. No.: B11726903
M. Wt: 260.21 g/mol
InChI Key: ICWJYZJWXBCHKL-UHFFFAOYSA-N
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Description

N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide is a chemical compound known for its unique structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylidene group and a methoxycarbohydrazide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide typically involves the condensation of 3-(trifluoromethyl)acetophenone with methoxycarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifloxystrobin: A systemic fungicide with a similar trifluoromethyl group.

    N-Phenyl-3-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to a phenyl ring.

Uniqueness

N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of N’-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c1-7(15-16-10(17)18-2)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJYZJWXBCHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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